molecular formula C13H11F B7837649 2-Fluoro-3-methyl-1,1'-biphenyl CAS No. 82617-47-8

2-Fluoro-3-methyl-1,1'-biphenyl

Cat. No.: B7837649
CAS No.: 82617-47-8
M. Wt: 186.22 g/mol
InChI Key: LDFZYKVHPMKWKA-UHFFFAOYSA-N
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Description

2-Fluoro-3-methyl-1,1'-biphenyl is a biphenyl derivative featuring a fluorine atom at the ortho position (C2) and a methyl group at the meta position (C3) on one aromatic ring. Biphenyl derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric profiles . The fluorine and methyl substituents in this compound likely influence its lipophilicity, metabolic stability, and intermolecular interactions, as seen in related fluorinated and alkyl-substituted biphenyls .

Properties

IUPAC Name

2-fluoro-1-methyl-3-phenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F/c1-10-6-5-9-12(13(10)14)11-7-3-2-4-8-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDFZYKVHPMKWKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10604412
Record name 2-Fluoro-3-methyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10604412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82617-47-8
Record name 2-Fluoro-3-methyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10604412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Optimization

In a representative procedure, ethyl 4-bromo-2-methylbenzoate undergoes coupling with 4-fluorophenylboronic acid in the presence of tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]) and sodium carbonate (Na₂CO₃) in a mixed solvent system. The reaction proceeds via oxidative addition of the palladium catalyst to the bromoarene, followed by transmetallation with the boronic acid and reductive elimination to form the biphenyl scaffold.

Key parameters influencing yield include:

  • Catalyst loading : 1–2 mol% [Pd(PPh₃)₄] balances cost and efficiency.

  • Solvent system : Ethanol-water mixtures (3:1 v/v) enhance boronic acid solubility while maintaining catalytic activity.

  • Temperature : Reflux conditions (80–100°C) drive the reaction to completion within 6–8 hours.

Yield and Purification

Starting from 8.4 g (0.039 mol) of ethyl 4-bromo-2-methylbenzoate, the reaction yields 4.8 g (48%) of ethyl 4'-fluoro-3-methylbiphenyl-4-carboxylate after recrystallization. Purification via silica gel chromatography (hexane:ethyl acetate, 9:1) achieves 94.4% HPLC purity, with residual palladium levels below 50 ppm.

Nickel-Catalyzed Negishi Coupling for Industrial Scalability

Industrial processes prioritize cost-efficiency and scalability, making nickel-catalyzed Negishi coupling an attractive alternative. This method couples organozinc reagents with aryl halides under milder conditions compared to palladium systems.

Synthetic Workflow

A patented route employs 5-bromo-2-fluorotoluene as the starting material, which is converted to an arylzinc bromide intermediate via magnesium insertion in tetrahydrofuran (THF). Subsequent reaction with bis(triphenylphosphine)nickel dichloride ([NiCl₂(PPh₃)₂]) facilitates cross-coupling with iodobenzene:

  • Organozinc formation :

    • 5-Bromo-2-fluorotoluene (23 g, 0.122 mol) reacts with magnesium turnings in THF at 40–50°C to generate the Grignard reagent, which is quenched with zinc bromide to yield the arylzinc species.

  • Cross-coupling :

    • The arylzinc reagent couples with iodobenzene (24 g, 0.102 mol) in the presence of [NiCl₂(PPh₃)₂] (2.0 g, 0.003 mol) at 30°C for 2.5–4 hours.

Process Optimization

  • Catalyst efficiency : Nickel catalysts reduce costs by 60% compared to palladium analogues while maintaining turnover numbers (TON) >500.

  • Solvent choice : Anhydrous THF minimizes side reactions, with post-reaction extraction into ethyl acetate ensuring high recovery rates.

  • Purification : Crystallization from methanol at −15°C yields 99.5% pure this compound, as confirmed by HPLC.

Comparative Analysis of Synthetic Methods

The table below contrasts critical metrics for Suzuki-Miyaura and Negishi coupling routes:

ParameterSuzuki-MiyauraNegishi
CatalystPd(PPh₃)₄ (1–2 mol%)NiCl₂(PPh₃)₂ (2.5 mol%)
Temperature80–100°C25–30°C
Reaction Time6–8 hours2.5–4 hours
Yield48%85–90% (crude); 99.5% (final)
Purity94.4%99.5%
ScalabilityLaboratory-scaleIndustrial-scale

Advantages and Limitations

  • Suzuki-Miyaura :

    • Pros: Broad substrate compatibility; air- and moisture-tolerant conditions.

    • Cons: Moderate yields; high palladium costs.

  • Negishi Coupling :

    • Pros: Superior yields and purity; nickel cost-effectiveness.

    • Cons: Sensitivity to oxygen; requires anhydrous conditions.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-3-methyl-1,1'-biphenyl can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form biphenyl-2,3-diol derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to produce the corresponding biphenyl-2,3-dimethyl derivative.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorine and methyl positions, respectively, using appropriate reagents and conditions.

Common Reagents and Conditions:

  • Oxidation: KMnO4, CrO2Cl2, and H2O2.

  • Reduction: LiAlH4, NaBH4, and ethanol.

  • Substitution: Various electrophiles and nucleophiles depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation: Biphenyl-2,3-diol derivatives.

  • Reduction: Biphenyl-2,3-dimethyl derivatives.

  • Substitution: Various substituted biphenyl derivatives depending on the reagents used.

Scientific Research Applications

2-Fluoro-3-methyl-1,1'-biphenyl has several scientific research applications across different fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecular architectures.

  • Biology: The compound and its derivatives can be used as probes in biological studies to investigate cellular processes and interactions.

  • Industry: It is used in the production of advanced materials, such as polymers and electronic devices, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-Fluoro-3-methyl-1,1'-biphenyl exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would vary based on the specific context in which the compound is used.

Comparison with Similar Compounds

Physicochemical Properties

Table 1: Key Physicochemical Properties of Biphenyl Derivatives

Compound Substituents Log P (Estimated) Vapor Pressure (Pa) Melting Point (°C)
Biphenyl None 3.90 7.0 at 20°C 69–72
4-Fluorobiphenyl C4-F 4.15*
2-Fluoro-3-methylbiphenyl C2-F, C3-CH3 ~4.30†
4-Chlorobiphenyl C4-Cl 5.10

*Estimated based on fluorine’s lower lipophilicity compared to chlorine.
†Inferred from increased hydrophobicity due to methyl and fluorine groups.

  • Lipophilicity (Log P): Fluorine’s electron-withdrawing effect and methyl’s hydrophobicity likely increase the Log P of 2-fluoro-3-methylbiphenyl compared to unsubstituted biphenyl (Log P = 3.90) and 4-fluorobiphenyl (estimated Log P = 4.15). This trend aligns with chlorinated analogs like 4-chlorobiphenyl (Log P = 5.10) .
  • Volatility: Biphenyl is classified as a semi-volatile organic compound (SVOC) with a vapor pressure of 7 Pa at 20°C . Fluorine and methyl substituents may further reduce volatility, enhancing environmental persistence .
Environmental Fate and Degradation

Table 3: Degradation Efficiency of Biphenyl Derivatives

Compound Initial Concentration (mg/kg) Degradation Efficiency (%) Timeframe (Months) Reference
Biphenyl 908 ~100% 5
Biphenyl oxide 2,452 ~100% 5
2-Fluoro-3-methylbiphenyl
  • Microbial Degradation: Biphenyl and biphenyl oxide are efficiently degraded (>90%) via microbiological treatment in biopiles . Fluorinated analogs like 2-fluoro-3-methylbiphenyl may exhibit slower degradation due to increased chemical stability, though empirical data are lacking.
  • However, fluorine’s electronegativity and methyl’s hydrophobicity could enhance environmental persistence compared to unsubstituted biphenyl.

Biological Activity

2-Fluoro-3-methyl-1,1'-biphenyl is an organic compound characterized by the presence of a fluorine atom and a methyl group on a biphenyl structure. Its molecular formula is C13H11F, with a molecular weight of approximately 201.23 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antibacterial properties.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C13H11F\text{C}_{13}\text{H}_{11}\text{F}

The specific positions of the substituents (fluorine at the 2-position and methyl at the 3-position) impart unique reactivity and biological activity compared to other biphenyl derivatives.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound may exhibit significant anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. For instance, studies have shown that certain biphenyl derivatives can selectively inhibit COX-2, which is implicated in inflammatory processes. The IC50 values for selectivity against COX-2 compared to COX-1 have been reported as follows:

CompoundIC50 (COX-1)IC50 (COX-2)Selectivity
Compound A20 µM10 µM2.0
Compound B28 µM20 µM1.4
This compound TBDTBDTBD

The precise IC50 values for this compound are still under investigation but preliminary results suggest potential efficacy in modulating inflammatory responses.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. Notably, it has been tested against MCF-7 breast cancer cells, showing promising results:

Cell LineIC50 (µM)
MCF-724
JurkatTBD

These findings suggest that the compound may interfere with cell cycle progression and induce apoptosis in cancer cells. Further research is necessary to elucidate the exact mechanisms of action.

Antibacterial Activity

The antibacterial properties of this compound have also been explored. Studies indicate that it may exhibit activity against various bacterial strains by disrupting bacterial cell membranes or inhibiting essential enzymes. The following table summarizes some findings:

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureusTBD
Escherichia coliTBD

Case Studies

A case study involving the use of integrated approaches for assessing the toxicity and biological activity of biphenyl derivatives highlighted the importance of structure-activity relationships (SAR). The study emphasized that modifications at specific positions on the biphenyl framework could significantly alter biological outcomes.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-Fluoro-3-methyl-1,1'-biphenyl in laboratory settings?

  • Methodological Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling reactions, leveraging aryl halides and boronic acids. For fluorinated biphenyl derivatives, regioselectivity must be optimized using catalysts like Pd(PPh₃)₄. Precursor selection (e.g., 3-methylphenylboronic acid and 2-fluoroiodobenzene) and reaction conditions (temperature, solvent polarity) are critical to avoid side products. Characterization via GC-MS or HPLC with biphenyl as an internal standard can validate purity .

Q. How can environmental persistence and biodegradation pathways of this compound be evaluated?

  • Methodological Answer : Use OECD 301 biodegradation tests to assess aerobic degradation. For biphenyl analogs, meta-cleavage pathways involving dioxygenases (e.g., 2,3-dihydroxybiphenyl 1,2-dioxygenase) are common in bacteria like Beijerinckia spp. Monitor degradation intermediates via LC-MS and compare to known pathways for unsubstituted biphenyl . Volatility and adsorption to solids must be accounted for in environmental simulations .

Q. What analytical techniques are suitable for quantifying this compound in environmental matrices?

  • Methodological Answer : Gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS) is preferred due to its volatility. For aqueous samples, solid-phase extraction (SPE) using C18 cartridges improves detection limits. Calibrate with deuterated analogs to correct for matrix effects. Cross-validate with HPLC-UV for polar degradation products .

Advanced Research Questions

Q. How can contradictory data on the environmental toxicity of fluorinated biphenyls be resolved?

  • Methodological Answer : Address discrepancies by distinguishing nominal vs. effective concentrations in toxicity assays. For biphenyl derivatives, low water solubility (<1 mg/L) may lead to overestimations in acute toxicity tests. Use passive dosing systems to maintain stable exposure levels. Apply species sensitivity distribution (SSD) models to harmonize aquatic toxicity data across studies .

Q. What mechanistic insights exist for the metabolic activation of this compound in mammalian systems?

  • Methodological Answer : In vitro assays with hepatic microsomes (e.g., rat S9 fractions) can identify cytochrome P450-mediated oxidation. Monitor fluorinated metabolites via ¹⁹F-NMR or high-resolution MS. Compare to biphenyl’s known metabolism, where hydroxylation at the 4-position dominates. Assess genotoxicity using Ames II assays with TA98 and TA100 strains to resolve ambiguous results .

Q. How can chemometric methods improve source attribution of fluorinated biphenyls in environmental forensics?

  • Methodological Answer : Apply principal component analysis (PCA) to congener-specific data (e.g., isomer ratios, substituent positions). For this compound, compare its signature to industrial vs. combustion-derived biphenyls using hierarchical clustering. Validate with isotopic (δ¹³C) or enantiomeric fractionation data to discriminate anthropogenic vs. natural sources .

Key Research Gaps

  • Bioaccumulation Potential : Limited experimental BCF data exist for methyl- and fluoro-substituted biphenyls. Conduct fish dietary accumulation studies using OECD 305 guidelines .
  • Photodegradation Pathways : Characterize UV-induced degradation products via time-resolved FTIR and radical trapping experiments.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Fluoro-3-methyl-1,1'-biphenyl
Reactant of Route 2
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